2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[45]decane-4-carboxylic acid is a complex organic compound that features a fluorinated pyrimidine ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoropyrimidine moiety. One common method involves the Baltz-Schiemann reaction, which converts an amino group on a pyrimidine ring to a fluorine atom . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving the use of organocatalysts and specific reaction conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group like an alkyl or aryl group .
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyrimidine derivative with similar chemical properties.
Diazaspiro[4.5]decane: A spirocyclic compound with a similar core structure but different functional groups.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to the combination of its fluorinated pyrimidine ring and spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOLJLEUXSLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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